molecular formula C9H5ClO2 B175272 7-Chloro-4h-1-benzopyran-4-one CAS No. 101860-74-6

7-Chloro-4h-1-benzopyran-4-one

Cat. No. B175272
CAS RN: 101860-74-6
M. Wt: 180.59 g/mol
InChI Key: JQQABSXUHNBEPB-UHFFFAOYSA-N
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Description

7-Chloro-4h-1-benzopyran-4-one is a chemical compound . It is a type of synthetic flavonoid .


Synthesis Analysis

The synthesis of benzopyran-4-one derivatives has been reported in various studies . For instance, a study reported the synthesis of new tetrahydrobenzo[b]pyran derivatives via a three-component reaction of different aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione, with water as solvent under catalyst-free microwave irradiation .


Molecular Structure Analysis

The molecular structure of 7-Chloro-4h-1-benzopyran-4-one contains a total of 18 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Anticancer Activity

The benzopyran-4-one skeleton, which includes 7-Chloro-4h-1-benzopyran-4-one, has been identified as a potential anticancer agent . It has been found to be cytotoxic against multi-drug resistant cancer cell lines . In particular, hybrid compounds of benzopyran-4-one and isoxazole have shown significant antiproliferative activities against a panel of six cancer cell lines . These compounds were minimally cytotoxic to normal cell lines .

Anti-Inflammatory Activity

Isoxazoles, when combined with benzopyran-4-ones, have been found to exhibit anti-inflammatory properties in cellular assays . This suggests that 7-Chloro-4h-1-benzopyran-4-one could potentially be used in the treatment of inflammatory conditions.

Apoptosis Induction

Certain hybrid compounds of benzopyran-4-one and isoxazole have been found to induce apoptosis in cancer cells . For instance, compound 5a induced apoptosis in MDA-MB-231 cancer cells by 50.8% at a concentration of 5 μM .

Kinase Inhibitory Activity

Some benzopyran-4-one-isoxazole hybrid compounds have been screened for kinase inhibitory activity . Although compound 5a was found to be inactive towards different kinases, this suggests that other benzopyran-4-one compounds could potentially exhibit kinase inhibitory activity .

Proteolytic Human Serum Stability

Benzopyran-4-one-isoxazole hybrid compounds have also been tested for proteolytic human serum stability . Compound 5a, for example, completely degraded after 2 hours of incubation with human serum .

Analytical Reagent

4H-1-Benzopyrans, including 7-Chloro-4h-1-benzopyran-4-one, have been used as analytical reagents . For instance, they have been used as complexing agents for the determination of Mo(VI) by dissolving the complex formed in water in the presence of Triton X-100 .

properties

IUPAC Name

7-chlorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQABSXUHNBEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434847
Record name 7-chloro-4h-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4h-1-benzopyran-4-one

CAS RN

101860-74-6
Record name 7-chloro-4h-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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